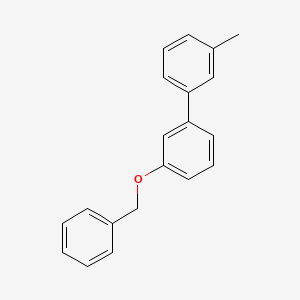

3-(Benzyloxy)-3'-methyl-1,1'-biphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Benzyloxy)-3’-methyl-1,1’-biphenyl is an organic compound characterized by a biphenyl structure with a benzyloxy group at the 3-position and a methyl group at the 3’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-3’-methyl-1,1’-biphenyl typically involves the following steps:

-

Suzuki-Miyaura Coupling: : This is a common method for forming biphenyl compounds. The reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. For instance, 3-bromo-3’-methylbiphenyl can be coupled with benzyloxyboronic acid under these conditions to yield the desired product .

-

Etherification: : Another approach involves the etherification of 3-hydroxy-3’-methylbiphenyl with benzyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-(Benzyloxy)-3’-methyl-1,1’-biphenyl may utilize similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and more efficient catalysts, can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-3’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the benzyloxy group, yielding 3-methylbiphenyl.

Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the methyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: 3-(Benzyloxy)-3’-methylbenzoic acid.

Reduction: 3-methylbiphenyl.

Substitution: 3-(Benzyloxy)-4-bromo-3’-methyl-1,1’-biphenyl.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have identified derivatives of biphenyl compounds, including 3-(benzyloxy)-3'-methyl-1,1'-biphenyl, as potential antiviral agents against hepatitis B virus (HBV) and hepatitis D virus (HDV). These compounds demonstrate efficacy in disrupting viral replication pathways. For instance, a patent describes the use of substituted biphenyl compounds for treating HBV infections, indicating that modifications to the biphenyl structure can enhance antiviral activity .

Inhibition of Monoamine Oxidase (MAO)

Research indicates that compounds related to this compound exhibit selective inhibition of monoamine oxidase B (MAO-B). A study reported that certain synthesized derivatives showed IC50 values as low as 0.19 μM, indicating strong inhibitory activity against MAO-B. The selectivity index for these compounds suggests they could be developed into therapeutic agents for neurological disorders .

Organic Synthesis

Intermediate in Chemical Reactions

this compound serves as a critical intermediate in various organic synthesis pathways. Its structure allows for further functionalization through reactions such as Suzuki coupling and hydrogenation. For example, one study utilized this compound as an intermediate to synthesize more complex biphenyl derivatives with enhanced biological activities .

Synthesis of Novel Compounds

The compound has been employed in the synthesis of novel analogs for drug development. Researchers have synthesized various derivatives by modifying the benzyloxy group or the methyl substituent on the biphenyl core. This approach has led to the discovery of compounds with improved pharmacological profiles and potential applications in cancer therapy by targeting immune checkpoints like PD-L1 .

Table 1: Inhibition Potency of Biphenyl Derivatives Against MAO-B

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| 9e | 0.35 | >285.7 |

| 10d | 0.19 | >206.3 |

| 9a | 2.73 | >36.6 |

| Iproniazid | 8.24 | 0.82 |

This table summarizes the inhibitory activities of various synthesized compounds related to this compound against MAO-B, highlighting their potential as selective inhibitors.

Table 2: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Intermediate for Synthesis | Used in reactions such as Suzuki coupling and hydrogenation to produce complex molecules |

| Drug Development | Serves as a scaffold for synthesizing novel compounds targeting diseases such as cancer and viral infections |

| Functionalization | Allows for the introduction of various substituents to enhance biological activity and specificity |

Case Studies

Case Study: Antiviral Efficacy

A study investigated the antiviral properties of a series of biphenyl derivatives, including those based on this compound. The results demonstrated significant inhibition of HBV replication in vitro, suggesting that these compounds could lead to new therapeutic options for viral hepatitis .

Case Study: MAO-B Inhibition

In another study focused on neuroprotective agents, researchers synthesized several benzyloxy-substituted biphenyls and evaluated their MAO-B inhibitory activity. The findings indicated that specific structural modifications significantly enhanced potency and selectivity, paving the way for developing new treatments for neurodegenerative diseases like Parkinson's .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-3’-methyl-1,1’-biphenyl depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In materials science, its electronic properties are exploited in the design of organic semiconductors. In pharmaceuticals, its biological activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

3-(Methoxy)-3’-methyl-1,1’-biphenyl: Similar structure but with a methoxy group instead of a benzyloxy group.

3-(Benzyloxy)-4’-methyl-1,1’-biphenyl: Similar structure but with the methyl group at the 4’-position.

3-(Benzyloxy)-3’-ethyl-1,1’-biphenyl: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

3-(Benzyloxy)-3’-methyl-1,1’-biphenyl is unique due to the specific positioning of the benzyloxy and methyl groups, which can influence its reactivity and physical properties. This unique arrangement can make it more suitable for certain applications compared to its analogs.

Biological Activity

3-(Benzyloxy)-3'-methyl-1,1'-biphenyl is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the alkylation of biphenyl derivatives. The general synthetic route includes:

- Preparation of the Biphenyl Core : Starting from biphenyl, various substituents can be introduced.

- Alkylation Reaction : The benzyloxy and methyl groups are introduced through nucleophilic substitution reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

- IC50 Values : Some derivatives show IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects.

- Mechanisms : The proposed mechanisms include the induction of apoptosis and inhibition of cell cycle progression. Specific pathways affected include the PI3K/Akt and MAPK signaling pathways .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity:

- DPPH Assay : The compound has shown significant scavenging activity against DPPH radicals, suggesting its potential as an antioxidant agent.

- Cellular Studies : In vitro studies have confirmed that it reduces oxidative stress markers in treated cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of biphenyl derivatives. Key findings include:

- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances anticancer activity, while electron-withdrawing groups may reduce it.

- Hydrophobicity : Increased hydrophobic character tends to improve membrane permeability and cellular uptake .

Case Studies

Several case studies illustrate the efficacy of this compound and its analogs:

- In Vitro Studies on Cancer Cell Lines :

- Antioxidant Activity Assessment :

Data Tables

| Compound Name | IC50 (μM) | Cell Line Tested | Activity Type |

|---|---|---|---|

| 3-(Benzyloxy)-3'-methyl-biphenyl | 5 | MCF-7 | Anticancer |

| Analog A | 2.5 | HepG2 | Anticancer |

| Analog B | 8 | L1210 Leukemia | Anticancer |

| 3-(Benzyloxy)-3'-methyl-biphenyl | 20 | Neuronal Cells | Antioxidant |

Properties

CAS No. |

893737-64-9 |

|---|---|

Molecular Formula |

C20H18O |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

1-methyl-3-(3-phenylmethoxyphenyl)benzene |

InChI |

InChI=1S/C20H18O/c1-16-7-5-10-18(13-16)19-11-6-12-20(14-19)21-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3 |

InChI Key |

YHMANNLCDHILRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.